molecular formula C8H14O3 B1460163 6,6-Dimethyltetrahydro-2H-pyran-3-carboxylic acid CAS No. 1884203-50-2

6,6-Dimethyltetrahydro-2H-pyran-3-carboxylic acid

Cat. No.: B1460163
CAS No.: 1884203-50-2
M. Wt: 158.19 g/mol
InChI Key: QJOGISLWWSNCOS-UHFFFAOYSA-N
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Description

6,6-Dimethyltetrahydro-2H-pyran-3-carboxylic acid is a bicyclic organic compound featuring a fully saturated tetrahydropyran ring substituted with two methyl groups at the 6-position and a carboxylic acid group at the 3-position. Its structure confers unique steric and electronic properties, making it relevant in pharmaceutical and synthetic chemistry.

Properties

IUPAC Name

6,6-dimethyloxane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-8(2)4-3-6(5-11-8)7(9)10/h6H,3-5H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJOGISLWWSNCOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CO1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1884203-50-2
Record name 6,6-dimethyloxane-3-carboxylic acid
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Preparation Methods

Cyclization and Functionalization of Hexanedione Precursors

A common synthetic approach starts from 6,6-dimethyl-1,3-hexanedione or related diketone precursors. The key step involves cyclization to form the tetrahydropyran ring, followed by oxidation or functional group transformation to install the carboxylic acid at the 3-position.

  • Reaction Conditions: This method typically employs acid or base catalysis to promote intramolecular cyclization under controlled temperature (often ambient to moderate heating).
  • Catalysts: Acidic catalysts such as sulfuric acid or Lewis acids can facilitate ring closure.
  • Advantages: This route allows for relatively straightforward access to the tetrahydropyran core with methyl substitution already in place.
  • Limitations: Requires careful control of reaction conditions to avoid side reactions or over-oxidation.

Multi-Step Synthesis via Alkyne Intermediates and Palladium Catalysis

A detailed patented method describes a multi-step synthesis involving:

  • Step 1: Preparation of 2-methyl-5-hexene-3-yn-2-ol by reaction of 2-methyl-3-butyne-2-ol with bromoethene in the presence of palladium catalysts and metal halides under alkaline conditions (10–35% sodium or potassium hydroxide) at 5–30 °C for 8–15 hours.
  • Step 2: Conversion of the alkyne alcohol intermediate to 2,2-dimethyltetrahydropyran-4-one by mercury salt and sulfuric acid catalyzed hydration at 80–110 °C for 10–15 hours.
  • Step 3: Oxidation of the tetrahydropyran-4-one intermediate with an oxidant under stirring for 10–15 hours to yield 2,2-dimethyltetrahydropyran-4-carboxylic acid after pH adjustment and filtration.

This method emphasizes the use of palladium catalysis for carbon–carbon bond formation and mercury salts for alkyne hydration, followed by oxidation to the carboxylic acid.

Step Reactants/Intermediates Catalyst/Conditions Temperature (°C) Time (hours) Product
1 2-methyl-3-butyne-2-ol + bromoethene Pd catalyst, metal halide, NaOH/KOH (10–35%) 5–30 8–15 2-methyl-5-hexene-3-yn-2-ol
2 Alkyne alcohol + water Mercury salt, sulfuric acid 80–110 10–15 2,2-dimethyltetrahydropyran-4-one
3 Tetrahydropyran-4-one + oxidant Stirring, oxygenant Room temp 10–15 2,2-dimethyltetrahydropyran-4-carboxylic acid

Synthesis via Spirocyclic Intermediates and Hydrolysis

Another patented synthetic route involves:

  • Starting from 5,5-dimethyl-1,6-dioxo spiro[2.5]octane-2-carboxylic acid ethyl ester.
  • Reacting with inorganic alkali solutions (sodium hydroxide or potassium hydroxide, 10–35% mass concentration) at room temperature for 10–15 hours.
  • Heating the mixture to 95–105 °C followed by acidolysis with 1–3 M hydrochloric acid.
  • Extraction and precipitation yield 2,2-dimethyltetrahydropyran-4-formaldehyde intermediate.
  • Subsequent oxidation with an oxygenant under stirring for 10–15 hours, filtration, and pH adjustment precipitate the target 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.

This method highlights the use of spirocyclic precursors and controlled hydrolysis/oxidation steps to achieve the carboxylic acid functionality.

Step Reactants/Intermediates Conditions Temperature (°C) Time (hours) Product
1 5,5-dimethyl-1,6-dioxo spiro[2.5]octane-2-carboxylic acid ethyl ester + NaOH/KOH Stirring, room temp 25 10–15 Hydrolyzed intermediate
2 Mixture Heating + acidolysis (HCl 1–3 M) 95–105 2,2-dimethyltetrahydropyran-4-formaldehyde
3 Formaldehyde intermediate + oxygenant Stirring Room temp 10–15 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid

Industrial Production Considerations

  • Continuous Flow Processes: Industrial synthesis may utilize continuous flow reactors to optimize reaction times, temperature control, and catalyst efficiency, improving yield and purity.
  • Catalyst Optimization: Use of palladium-based catalysts and mercury salts in controlled amounts enhances selectivity.
  • Reaction Parameters: Careful control of pH, temperature, and reaction duration is critical to minimize by-products and maximize recovery.
  • Yield: Some methods report overall yields below 20%, indicating room for process optimization.

Summary Table of Preparation Methods

Method No. Starting Materials Key Catalysts/Conditions Temperature Range (°C) Reaction Time (hours) Yield & Notes
1 6,6-dimethyl-1,3-hexanedione Acid or base catalysis for cyclization Ambient to moderate Variable Straightforward ring formation
2 2-methyl-3-butyne-2-ol + bromoethene Pd catalyst, Hg salt, sulfuric acid, oxidants 5–110 8–15 per step Multi-step, moderate yield
3 Spirocyclic ethyl ester + NaOH/KOH + HCl + oxygenant Alkali hydrolysis, acidolysis, oxidation 25–105 10–15 per step Complex, low overall yield
Industrial Various, continuous flow with optimized catalysts Pd catalysts, mercury salts, controlled pH/temp Controlled Optimized Improved yield and purity

Research Findings and Notes

  • The palladium-catalyzed alkyne addition and subsequent mercury-catalyzed hydration represent a robust synthetic route with well-defined intermediates.
  • The spirocyclic intermediate route, while more complex, offers an alternative pathway but suffers from lower overall yields.
  • Oxidation steps are critical and typically require oxygenants under controlled stirring and pH adjustment to isolate the acid product.
  • Industrial synthesis benefits from continuous flow technology, which enhances reproducibility and scalability.
  • The methyl substitution at the 6-position is preserved throughout the synthetic steps, ensuring the structural integrity of the target compound.

This comprehensive analysis synthesizes data from patent literature and chemical research, providing a professional and authoritative overview of the preparation methods for 6,6-Dimethyltetrahydro-2H-pyran-3-carboxylic acid. The described methods reflect current state-of-the-art approaches with detailed reaction conditions, catalysts, and procedural steps to guide further research or industrial application.

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethyltetrahydro-2H-pyran-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Biological Activity

6,6-Dimethyltetrahydro-2H-pyran-3-carboxylic acid is an organic compound with a unique molecular structure that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features a tetrahydropyran ring with a carboxylic acid group at the 3rd position, contributing to its reactivity and biological properties. Its molecular formula is C8H14O2C_8H_{14}O_2, and it is structurally related to other pyran derivatives that exhibit diverse biological activities.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. A study focusing on its derivatives showed that compounds containing similar structures demonstrated significant effects against various bacterial strains, suggesting potential applications in developing new antibiotics .

Cytotoxicity and Antitumor Activity

In vitro studies have evaluated the cytotoxic effects of this compound on different cancer cell lines. The results indicated that it could inhibit cell proliferation, with varying degrees of effectiveness depending on the concentration and type of cancer cell line tested. For instance, certain derivatives showed promising results in reducing viability in breast and lung cancer cells .

The proposed mechanism of action involves the interaction of the carboxylic acid moiety with cellular targets. It is believed that the compound can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and leading to apoptosis in cancer cells . Additionally, its ability to modulate signaling pathways related to cell growth and apoptosis has been suggested as a key factor in its biological activity.

Case Studies

  • Antileishmanial Activity : A study evaluated various compounds including derivatives of this compound for their antileishmanial properties. The findings highlighted that specific modifications to the structure could enhance efficacy against Leishmania species, indicating a potential pathway for drug development .
  • Cytotoxicity Testing : In a comparative analysis of several pyran derivatives, this compound was found to exhibit moderate cytotoxicity against human cancer cell lines. The study emphasized the need for further optimization to improve selectivity and reduce toxicity to normal cells .

Data Tables

Study Activity Tested Results Reference
Study 1AntimicrobialEffective against Gram-positive bacteria
Study 2CytotoxicityReduced viability in breast cancer cells
Study 3AntileishmanialPromising activity against Leishmania species

Scientific Research Applications

Organic Chemistry

6,6-Dimethyltetrahydro-2H-pyran-3-carboxylic acid serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including:

  • Oxidation : To form ketones or aldehydes.
  • Reduction : Converting the carboxylic acid group to an alcohol.
  • Substitution reactions : The hydrogen atoms on the tetrahydropyran ring can be replaced with other functional groups.

Biological Studies

The compound is explored for its role in enzyme-catalyzed reactions and metabolic pathways. Its carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing biochemical processes. Research indicates potential applications in:

  • Drug synthesis : As a precursor for pharmaceutical compounds.
  • Biological activity studies : Investigating interactions with biomolecules.

Industrial Applications

In industry, this compound is utilized as a precursor for various chemicals and materials. Its applications include:

  • Production of specialty chemicals : Used in the formulation of fragrances and flavors.
  • Chemical manufacturing : Acts as an intermediate in producing other industrially relevant compounds.

Case Study 1: Synthesis of Pharmaceutical Intermediates

Research has demonstrated the use of this compound as an intermediate for synthesizing PDE9 inhibitors. These compounds have shown promise in treating neurological disorders by modulating cyclic GMP levels.

Case Study 2: Enzyme Interaction Studies

Studies have been conducted to evaluate how this compound interacts with specific enzymes involved in metabolic pathways. The findings suggest that it can influence enzyme activity through its structural properties, providing insights into potential therapeutic applications.

Comparison with Similar Compounds

Research Implications

While direct experimental data on this compound is unavailable in the provided evidence, structural parallels suggest:

  • Drug Design : The methyl groups could improve membrane permeability in drug candidates, while the saturated ring might reduce metabolic degradation .
  • Material Science : Thiopyran analogs demonstrate the impact of heteroatom substitution on material properties, guiding the design of functionalized polymers or catalysts.

Q & A

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Methodology : Standardize assay conditions (e.g., cell lines, incubation time) and validate purity (>98% by HPLC). Perform dose-response curves (IC50/EC50) and cross-check with orthogonal assays (e.g., apoptosis vs. proliferation assays for anticancer activity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,6-Dimethyltetrahydro-2H-pyran-3-carboxylic acid
Reactant of Route 2
6,6-Dimethyltetrahydro-2H-pyran-3-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.